molecular formula C13H23N5O2 B2752426 tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate CAS No. 1546114-32-2

tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate

Cat. No.: B2752426
CAS No.: 1546114-32-2
M. Wt: 281.36
InChI Key: GJQOUBFXUZYQCM-UHFFFAOYSA-N
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Description

tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate is a compound that features a piperidine ring substituted with a tert-butyl group and a triazole ring

Preparation Methods

The synthesis of tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate typically involves multiple steps. One common route includes the formation of the piperidine ring, followed by the introduction of the tert-butyl group and the triazole ring. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the development of new drugs or as a probe to study biological processes.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the piperidine ring can interact with hydrophobic regions of proteins. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate include:

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound has a phenyl ring instead of a triazole ring.

    tert-Butyl 4-amino-1-piperidinecarboxylate: This compound lacks the triazole ring and has a simpler structure.

The uniqueness of this compound lies in its combination of the piperidine and triazole rings, which can provide a unique set of interactions and properties compared to similar compounds.

Properties

IUPAC Name

tert-butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)18-6-4-9(5-7-18)11-15-10(8-14)16-17-11/h9H,4-8,14H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQOUBFXUZYQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NNC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1546114-32-2
Record name tert-butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate
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